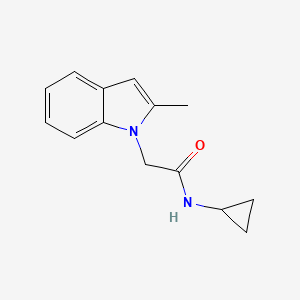![molecular formula C15H14N2O2 B7464478 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms, including the inhibition of enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one possesses various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetic rats, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been found to possess potent antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one in lab experiments include its potent biological activities, high selectivity towards specific targets, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential use in agriculture as a natural pesticide. In addition, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one can be achieved through various methods, including the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 2-methoxybenzaldehyde with 1,2-phenylenediamine in the presence of a dehydrating agent.
Applications De Recherche Scientifique
3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In agriculture, this compound has been found to possess potent antifungal and insecticidal properties.
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVNHDOZRUWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)


![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)


![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)